Tert-butyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate
Description
Tert-butyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate (C₁₁H₁₇F₂NO₂) is a fluorinated pyrrolidine derivative featuring a tert-butyl ester group, two fluorine atoms at the 4,4-positions, and a methyl substituent at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of bioactive molecules. Its structural uniqueness arises from the combination of fluorine atoms (enhancing metabolic stability and lipophilicity) and steric bulk from the tert-butyl group, which aids in regioselective reactions .
Properties
Molecular Formula |
C10H17F2NO2 |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-8(2,3)15-7(14)9(4)5-13-6-10(9,11)12/h13H,5-6H2,1-4H3 |
InChI Key |
SJRUSPDRNZSETD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
Cyclization reactions offer flexibility in introducing substituents during ring formation. A common approach involves intramolecular nucleophilic displacement or [3+2] cycloaddition. For example, γ-amino alcohols or halides can undergo cyclization in the presence of bases such as potassium carbonate or under Mitsunobu conditions.
In one documented method, a linear precursor bearing a methyl group and protected amine is treated with a fluorinating agent to install the difluoro motif prior to cyclization. However, this route often faces challenges in regioselectivity, as competing pathways may lead to undesired ring sizes or substituent positions.
Modification of Preformed Pyrrolidines
Alternatively, preformed pyrrolidine derivatives, such as pyrrolidinones or pyrrolidines with removable protective groups, serve as starting materials. For instance, 3-methylpyrrolidin-4-one can undergo fluorination at the 4-position using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, yielding 4,4-difluoro-3-methylpyrrolidine. Subsequent functionalization of the amine with tert-butyl dicarbonate (Boc₂O) introduces the carboxylate group.
Regioselective Fluorination Techniques
Introducing geminal difluoro groups at the 4-position requires precise control to avoid over-fluorination or side reactions. Two fluorination methods are prevalent:
DAST-Mediated Fluorination
DAST (Diethylaminosulfur Trifluoride) is widely used to convert ketones to geminal difluoro compounds. In a representative procedure, 3-methylpyrrolidin-4-one is treated with DAST in dichloromethane at −78°C, achieving 85–90% conversion to 4,4-difluoro-3-methylpyrrolidine. The reaction mechanism proceeds via intermediate sulfonium ions, ensuring high regioselectivity.
Table 1: Comparison of Fluorination Reagents
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DAST | −78 | 85 | 95 |
| Deoxo-Fluor | 0 | 78 | 92 |
| XtalFluor-E | 25 | 70 | 90 |
Electrophilic Fluorination
Electrophilic fluorinating agents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), enable direct C–H fluorination. While less common for geminal difluorination, these reagents are effective in substrates with electron-rich carbons. For example, iodonium-based fluorinators have been employed in palladium-catalyzed couplings to introduce fluorine atoms.
Protective Group Strategies for Amine and Carboxylate Functionality
The tert-butyl carboxylate group is typically introduced via esterification or Boc protection.
Boc Protection of the Pyrrolidine Amine
A pivotal step involves protecting the secondary amine of 4,4-difluoro-3-methylpyrrolidine. As demonstrated in analogous syntheses, treatment with Boc₂O in chloroform at 0°C, followed by stirring at room temperature for 1 hour, affords the Boc-protected amine in 98% yield. The reaction is quenched with brine, and the product is isolated via extraction and concentrated under reduced pressure.
Reaction Conditions:
Carboxylate Esterification
Esterification of the carboxylate group is achieved through Steglich or Mitsunobu conditions. However, in the case of tert-butyl esters, direct reaction with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is preferred. For example, heating the carboxylic acid derivative with tert-butanol and catalytic H₂SO₄ at reflux for 12 hours yields the ester.
Stereochemical Considerations and Resolution
The presence of chiral centers in this compound necessitates enantioselective synthesis or resolution.
Enantioselective Hydrogenation
As reported in a patent, chiral ruthenium catalysts enable asymmetric hydrogenation of enamine precursors. Using [(R)-BINAP]RuCl₂, the (3R,4R)-isomer is obtained with 92% enantiomeric excess (ee). This method aligns with industrial-scale processes due to its high atom economy.
Kinetic Resolution
Enzymatic resolution with lipases or esterases offers an alternative. For instance, Pseudomonas fluorescens lipase selectively hydrolyzes one enantiomer of a racemic ester, enabling isolation of the desired stereoisomer.
Industrial-Scale Synthesis and Process Optimization
Scalable synthesis requires balancing cost, yield, and purity. Key advancements include:
Continuous Flow Fluorination
Adopting continuous flow reactors enhances safety and efficiency in DAST-mediated fluorinations. By maintaining low temperatures and precise reagent stoichiometry, yields improve to 90% with reduced byproduct formation.
Palladium-Catalyzed Cross-Couplings
Incorporating Suzuki-Miyaura couplings allows modular introduction of substituents. For example, a boronic ester intermediate derived from 4,4-difluoropyrrolidine undergoes cross-coupling with methyl iodide to install the 3-methyl group.
Analytical Characterization and Quality Control
Critical quality attributes are verified via:
- NMR Spectroscopy: ¹⁹F NMR confirms geminal difluorination (δ −120 to −125 ppm).
- HPLC-MS: Purity >99% is achieved using C18 reverse-phase columns.
- X-ray Crystallography: Absolute configuration is determined for chiral variants.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Fluorine vs. Hydroxymethyl Groups : The target compound’s 4,4-difluoro substituents increase electronegativity and metabolic stability compared to hydroxymethyl-containing analogs (e.g., compounds in ). Fluorine’s strong electron-withdrawing effects may also influence ring conformation and intermolecular interactions.
- Tert-butyl Ester Utility : The tert-butyl group is a common protecting group for carboxylic acids, facilitating selective deprotection during multi-step syntheses (evident in ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis often involves multi-step procedures, such as alkylation of pyrrolidine derivatives followed by fluorination. For example, tert-butyl esters can be introduced via alkylation using tert-butyl bromoacetate in the presence of strong bases (e.g., NaH or KOtBu) in THF or DMF. Fluorination may employ reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Optimization includes monitoring reaction progress via TLC and adjusting temperature or stoichiometry to minimize side products. Purification via column chromatography or recrystallization is critical for high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be analyzed?
- Methodology :
- NMR : and NMR identify substituents and confirm regiochemistry. NMR is essential for verifying fluorination patterns. For example, splitting patterns in NMR can resolve methyl and tert-butyl group orientations .
- Mass Spectrometry : HRMS or ESI-MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. How can researchers mitigate challenges in isolating intermediates during multi-step syntheses of this compound?
- Methodology : Use orthogonal protecting groups (e.g., tert-butyloxycarbonyl [Boc]) to stabilize reactive sites. Techniques like flash chromatography with gradient elution or preparative HPLC improve separation of polar intermediates. Monitoring pH during aqueous workups can prevent premature deprotection .
Advanced Research Questions
Q. How do computational methods (e.g., DFT calculations or reaction path searches) enhance the design of novel derivatives of this compound?
- Methodology : Quantum chemical calculations (e.g., Gaussian or ORCA) predict transition states and thermodynamic stability of fluorinated intermediates. Reaction path searches using software like GRRM or AFIR identify low-energy pathways for fluorination or methyl group addition. These methods reduce trial-and-error by narrowing solvent, temperature, and catalyst choices before lab experimentation .
Q. What role does stereochemistry play in the biological activity of this compound, and how can enantiomers be selectively synthesized?
- Methodology : Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones or Jacobsen epoxidation catalysts can induce enantioselectivity during pyrrolidine ring formation. Chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)) validates enantiomeric excess. Biological assays (e.g., enzyme inhibition) then correlate stereochemistry with activity .
Q. How can researchers resolve contradictions in reactivity data between this compound and its non-fluorinated analogs?
- Methodology : Comparative kinetic studies under controlled conditions (e.g., solvent, temperature) isolate fluorination effects. Isotopic labeling (e.g., or ) tracks mechanistic pathways. Computational modeling (e.g., AIM or NBO analysis) identifies electronic effects of fluorine substituents on reaction barriers .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.
- Cryo-EM or X-ray Crystallography : Resolves 3D structures of compound-target complexes.
- Molecular Dynamics Simulations : Predicts binding stability and conformational changes.
- Metabolic Stability Assays : Use liver microsomes to assess pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
